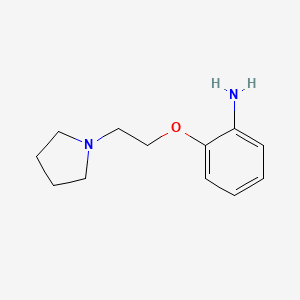

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine

Description

Contextualization within Aromatic Amine and Ether Chemistry

The pyrrolidinylethoxy-phenylamine class is fundamentally a derivative of aromatic amines and ethers. Aromatic amines, or anilines, consist of an amino group directly attached to an aromatic ring. This arrangement allows the nitrogen's lone pair of electrons to delocalize into the aromatic system, which decreases the basicity of the amine compared to its aliphatic counterparts but increases the electron density of the ring, making it more susceptible to electrophilic substitution.

Structural Characteristics of the 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine Moiety

The specific molecule, this compound, is distinguished by the precise arrangement of its constituent parts. Its structure is composed of three key components:

Phenylamine Core : The foundational unit is a phenylamine (aniline) ring. In this specific isomer, the substituents are located at positions 1 (amine) and 2 (ethoxy group), an arrangement known as ortho.

Ethoxy Bridge : A two-carbon ether linkage (-O-CH₂-CH₂) connects the phenylamine ring to the pyrrolidine (B122466) ring. This bridge provides rotational freedom, allowing the pyrrolidine group to adopt various spatial orientations relative to the aromatic core.

Below are the key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-pyrrolidin-1-ylethoxy)aniline |

| CAS Number | 878733-59-6 |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| PubChem CID | 6493754 |

The functionality and properties of the pyrrolidinylethoxy-phenylamine scaffold can be finely tuned by altering the substitution pattern on the aromatic ring. This leads to various positional isomers and analogues.

Positional Isomers : The position of the pyrrolidinylethoxy group on the phenylamine ring relative to the amino group defines the isomer. The ortho (2-), meta (3-), and para (4-) isomers are the most common. Each isomer possesses the same molecular formula but differs in the spatial relationship between the functional groups, which can lead to different chemical reactivity and physical properties.

| Isomer | IUPAC Name | CAS Number |

|---|---|---|

| ortho | 2-(2-pyrrolidin-1-ylethoxy)aniline | 878733-59-6 |

| meta | 3-(2-pyrrolidin-1-ylethoxy)aniline | Not readily available |

| para | 4-(2-pyrrolidin-1-ylethoxy)aniline | 50609-01-3 sigmaaldrich.comnih.gov |

Analogues : Further structural diversity is achieved by adding other substituents to the phenylamine ring. These analogues retain the core pyrrolidinylethoxy-phenylamine structure but have modified electronic or steric properties. Examples include the addition of methyl or methoxy (B1213986) groups.

| Analogue Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine | C13H20N2O | 220.31 g/mol | 919011-42-0 nih.gov |

| 3-Methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-aniline | C13H20N2O2 | 236.31 g/mol | 394248-90-9 cookechem.com |

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its utility as a synthetic intermediate. synhet.com Its bifunctional nature—possessing a nucleophilic amino group and a complex side chain—makes it an ideal starting material for building larger, more elaborate molecules. The aromatic amine can readily undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for its incorporation into diverse molecular frameworks.

This scaffold is particularly prevalent in medicinal chemistry and drug discovery. synhet.commdpi.comresearchgate.net The pyrrolidine ring is a privileged structure in pharmaceuticals, appearing in numerous FDA-approved drugs. unipa.itresearchgate.net Its inclusion is advantageous due to its ability to provide a three-dimensional scaffold that can effectively explore the pharmacophore space and interact with the chiral environments of biological targets like enzymes and receptors. nih.govnih.gov The combination of the aniline (B41778) core, the flexible ether linker, and the stereochemically rich pyrrolidine ring makes compounds like this compound valuable precursors for the synthesis of novel bioactive agents. nih.govnih.govunipa.it

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDQVZMAYCEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424634 | |

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878733-59-6 | |

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of the Pyrrolidinylethoxy Phenylamine Moiety

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine (-NH2) group attached to the benzene (B151609) ring is a versatile functional group that serves as a nucleophile and can participate in numerous classical organic reactions. Its reactivity is influenced by the electron-donating nature of the ethoxy-pyrrolidine substituent at the ortho position.

The primary aromatic amine of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, results in the formation of a stable amide bond. The product is an N-substituted acetamide derivative, which is a common structural motif in many biologically active compounds.

This transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen yields the final amide product.

| Acylating Agent | Product Name | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-[2-(2-Pyrrolidin-1-yl-ethoxy)phenyl]acetamide | Pyridine or Triethylamine, Dichloromethane (DCM), 0°C to RT |

| Benzoyl Chloride | N-[2-(2-Pyrrolidin-1-yl-ethoxy)phenyl]benzamide | Pyridine, DCM, 0°C to RT |

| Acetic Anhydride | N-[2-(2-Pyrrolidin-1-yl-ethoxy)phenyl]acetamide | Heat or catalytic acid/base |

The primary amine functionality can undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. mediresonline.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. uobasrah.edu.iq The formation of the carbon-nitrogen double bond (azomethine group) is a characteristic feature of this transformation.

Schiff bases are valuable intermediates in organic synthesis and are known for their wide range of biological activities. mediresonline.org The reaction is reversible and often requires the removal of water, for instance by azeotropic distillation, to drive the equilibrium towards the product side. researchgate.net

| Carbonyl Compound | Product Name (Systematic) | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Methanol/Ethanol (B145695), catalytic acetic acid, reflux |

| Acetone | N-(Propan-2-ylidene)-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Toluene (B28343), p-Toluenesulfonic acid, Dean-Stark apparatus |

| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Ethanol, reflux |

A characteristic reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt functional group (-N2+).

The resulting aryldiazonium salt is a highly versatile intermediate. It can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of an azo compound, characterized by the -N=N- linkage, which often imparts vibrant color to the molecule.

| Coupling Partner | Azo Compound Product | Typical Conditions |

|---|---|---|

| Phenol (B47542) | 4-((E)-(2-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)diazenyl)phenol | 1. NaNO2, HCl, 0-5°C; 2. Phenol in NaOH(aq) |

| N,N-Dimethylaniline | 4-((E)-(2-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)diazenyl)-N,N-dimethylaniline | 1. NaNO2, HCl, 0-5°C; 2. N,N-Dimethylaniline in mild acid |

| Beta-Naphthol | 1-((E)-(2-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)diazenyl)naphthalen-2-ol | 1. NaNO2, HCl, 0-5°C; 2. Beta-Naphthol in NaOH(aq) |

Reactions at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine. As a result, it is nucleophilic but lacks the hydrogen atoms necessary for reactions like amidation or Schiff base formation. Its primary reactivity centers on reactions where it acts as a nucleophile to form a new bond, leading to positively charged quaternary ammonium (B1175870) salts.

The tertiary nitrogen of the pyrrolidine moiety is nucleophilic and can react with alkylating agents. However, unlike primary or secondary amines, it cannot undergo N-acylation to form a neutral amide. The reaction of the tertiary amine with an alkyl halide will proceed via an SN2 mechanism, leading to the formation of a quaternary ammonium salt, as detailed in the following section. Standard acylation with acyl chlorides or anhydrides does not typically occur at a tertiary amine center.

Quaternization is the most significant reaction at the pyrrolidine nitrogen. This process involves the reaction of the tertiary amine with an alkyl halide, converting it into a quaternary ammonium salt. wikipedia.org This classic transformation is known as the Menshutkin reaction. wikipedia.orgrsc.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. rsc.org

The reactivity of the alkyl halide is a key factor, with the rate of reaction typically following the order R-I > R-Br > R-Cl. wikipedia.org The reaction is often conducted in polar solvents to help stabilize the resulting ionic product. mdpi.com The formation of these salts can significantly alter the physical properties of the parent molecule, such as increasing its water solubility. Quaternary ammonium salts themselves are a class of compounds with diverse applications. nih.govnih.gov

| Alkylating Agent | Quaternary Ammonium Salt Product | Typical Conditions |

|---|---|---|

| Methyl Iodide (CH3I) | 1-Methyl-1-(2-(2-aminophenyl)oxy)ethyl)pyrrolidin-1-ium iodide | Acetonitrile (B52724) or Ethanol, Room Temperature |

| Ethyl Bromide (CH3CH2Br) | 1-Ethyl-1-(2-(2-aminophenyl)oxy)ethyl)pyrrolidin-1-ium bromide | Acetonitrile, Reflux |

| Benzyl Chloride (BnCl) | 1-Benzyl-1-(2-(2-aminophenyl)oxy)ethyl)pyrrolidin-1-ium chloride | Acetone or Acetonitrile, Reflux |

Ether Linkage Reactivity

The ether bond in this compound, specifically the alkyl-aryl ether linkage, is generally stable under neutral and basic conditions. However, like most ethers, it is susceptible to cleavage under strong acidic conditions, typically in the presence of potent nucleophiles. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com

The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction at the alkyl carbon. masterorganicchemistry.comlibretexts.org Nucleophilic attack on the sp²-hybridized carbon of the benzene ring is energetically unfavorable and does not occur.

Consequently, the acidic cleavage of this compound is expected to yield 2-aminophenol (B121084) and 1-(2-haloethyl)pyrrolidine. The reaction pathway is detailed below:

Protonation: The ether oxygen is protonated by the strong acid (HX).

Nucleophilic Attack: The halide anion (X⁻) acts as a nucleophile and attacks the less sterically hindered ethyl carbon adjacent to the protonated oxygen.

Cleavage: The carbon-oxygen bond is broken, resulting in the formation of 2-aminophenol and the corresponding 1-(2-haloethyl)pyrrolidine.

Table 1: Predicted Products of Ether Cleavage under Acidic Conditions

| Starting Material | Reagent | Expected Products | Mechanism |

|---|---|---|---|

| This compound | Excess HI | 2-Aminophenol, 1-(2-iodoethyl)pyrrolidine | SN2 |

Cyclization and Annulation Reactions Employing the Pyrrolidinylethoxy-phenylamine Core

The aniline (B41778) functional group is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocyclic systems. The this compound core can be employed in various cyclization and annulation strategies to construct complex polycyclic molecules.

Isoquinolines: The direct synthesis of isoquinolines from an aniline precursor often requires the construction of the second ring by forming two new carbon-carbon or carbon-nitrogen bonds. While classical methods like the Bischler–Napieralski or Pictet-Spengler syntheses typically start with β-phenylethylamines, the aniline moiety of the title compound can be modified to participate in modern isoquinoline syntheses. iust.ac.irpharmaguideline.comwikipedia.org For example, N-alkynylation of the aniline nitrogen followed by an electrophilic or transition-metal-catalyzed cyclization is a powerful strategy for forming quinoline and isoquinoline rings. nih.gov A hypothetical route could involve the acylation of the aniline with a propiolic acid derivative, followed by an intramolecular cyclization to furnish a quinolinone system, a close structural relative of isoquinolines.

Pyrimidines: The primary amino group of the aniline core is a key nucleophile for constructing fused pyrimidine rings. Pyrimidines can be synthesized through reactions of 1,3-dicarbonyl compounds, or their equivalents, with amidines or ureas. mdpi.com In the context of the this compound core, the aniline can react with various synthons to build the pyrimidine ring. For instance, reaction with a β-ketoester could form an enamine intermediate, which upon reaction with a source of the remaining N-C-N fragment (like guanidine or urea), could cyclize to form a fused pyrimido[4,5-b]quinoline system. Alternatively, nucleophilic substitution reactions on dihalopyrimidines are a common way to introduce aniline moieties onto a pre-formed pyrimidine ring. mdpi.com

Benzotriazines: The formation of a 1,2,3-benzotriazine ring system typically involves the diazotization of an ortho-substituted aniline, such as 2-aminobenzamide. nih.govacs.org The aniline group in this compound can serve as the starting point for this transformation. A common synthetic route involves the conversion of the aniline to an azide, followed by intramolecular cyclization. For example, diazotization of the aniline followed by reaction with sodium azide would yield an ortho-azido derivative, which can then undergo thermal or photochemical cyclization. A more modern approach involves the intramolecular heterocyclization of precursors like 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions to form 4-alkoxy-benzo[d] mdpi.comnih.govnih.govtriazines. nih.govacs.org Another method involves a photocyclization of acyclic aryl triazine precursors, which proceeds via a nitrogen-centered Norrish-type reaction. nih.gov

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner. The electron-rich aniline ring and the pyrrolidine moiety could potentially participate in or influence such transformations.

Intramolecular Cycloadditions: For an intramolecular cycloaddition to occur, the this compound core would need to be functionalized with a suitable dienophile or dipole tethered to the aromatic ring or the aniline nitrogen. For example, if an olefinic chain were attached to the aniline, an intramolecular Diels-Alder type reaction could be envisioned, although this is rare for benzene rings unless they are activated. A more plausible scenario involves the generation of a reactive intermediate like a benzyne from the aniline ring. Intramolecular [4+2] cycloadditions of benzynes with tethered enynes or dienes are known to produce highly condensed polycyclic aromatic compounds under mild conditions. nih.gov

Intermolecular Cycloadditions: The aniline derivative can participate in intermolecular cycloadditions. For instance, [2+2] cycloadditions can be achieved in the solid state where chlorinated anilines act as templates to align reactant molecules (like 1,2-bis(4-pyridyl)ethylene) for photoreaction upon exposure to UV light. nih.govresearchgate.net While the aniline itself is not part of the final cyclobutane ring, its ability to form hydrogen bonds and engage in π-stacking is crucial for the reaction's success. nih.gov Another possibility is the participation of the aniline as a component in photocatalyzed [2+2] cycloadditions of styrenes, which proceed through radical cation intermediates. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product selectivity.

The cyclization reactions discussed above proceed through distinct mechanistic pathways.

Isoquinoline/Quinoline Formation: Transition metal-catalyzed cyclizations of N-alkynyl anilines often involve oxidative addition of the catalyst to a C-H or N-H bond, followed by alkyne insertion and reductive elimination. nih.gov For instance, Rh-catalyzed C-H cyclization of anilines with alkynes and CO proceeds via C-H activation to form a rhodacycle intermediate, followed by CO and alkyne insertion, and subsequent reductive elimination to form the quinolinone product. nih.gov

Benzotriazine Formation: The mechanism for forming 1,2,3-benzotriazines from 1-azido-2-[isocyano(p-tosyl)methyl]benzenes involves an initial deprotonation, followed by a 6-endo-trig nucleophilic attack of the resulting anion on the azide group. acs.org This leads to a cyclized intermediate which then eliminates the tosyl group to generate a non-aromatic benzotriazine. Subsequent attack by an alkoxide and elimination of the isonitrile group leads to the final aromatic product. acs.org

Cycloaddition Reactions: The mechanism of cycloadditions is highly dependent on the reaction type. Photochemical [2+2] cycloadditions often involve the formation of an excited state triplet diradical intermediate. nih.gov In contrast, visible-light photocatalyzed cycloadditions can proceed through the formation of a radical cation via single-electron transfer (SET) from the electron-rich alkene to the excited photocatalyst. nih.gov

Catalysts and reaction conditions play a pivotal role in directing the outcome and selectivity of chemical transformations involving the pyrrolidinylethoxy-phenylamine core.

Catalysts: In the synthesis of heterocyclic systems, the choice of catalyst is paramount. For instance, in the synthesis of pyrimidines via [3+3] annulation, strong bases like choline hydroxide can act as both catalyst and reaction medium. mdpi.com For quinoline synthesis via electrophilic cyclization of N-(2-alkynyl)anilines, electrophiles like I₂, ICl, or PhSeBr are used to initiate the cyclization, while bases such as NaHCO₃ are employed to neutralize the acid produced. nih.gov Transition metals like rhodium and palladium are extensively used in C-H activation and cross-coupling reactions to build polycyclic systems. nih.gov

Reaction Conditions: Temperature, solvent, and reactant concentration significantly affect reaction pathways and yields. In the synthesis of benzotriazines, THF was found to be the optimal solvent, and the reaction proceeded with the highest yield at 0 °C. nih.gov For electrophilic cyclizations to form quinolines, both the stoichiometry of the electrophile (e.g., I₂) and the nature of the base (inorganic vs. organic) have a profound impact on the product yield. nih.gov Similarly, in multicomponent reactions to form pyrimidines, the use of microwave irradiation or specific catalysts like β-cyclodextrin in aqueous media can greatly enhance reaction efficiency and yield. mdpi.com

Table 2: Influence of Reaction Parameters on Heterocycle Synthesis

| Reaction Type | Target Heterocycle | Key Parameters | Effect on Selectivity/Yield |

|---|---|---|---|

| Electrophilic Cyclization | Quinolines | Electrophile (I₂, PhSeBr), Base (NaHCO₃, Et₃N) | Choice of electrophile determines the substituent at the 3-position. Inorganic bases generally give higher yields than organic bases. nih.gov |

| [3+3] Annulation | Pyrimidines | Catalyst (Choline Hydroxide), Solvent | Strong bases catalyze the reaction effectively; choline hydroxide serves as both catalyst and green reaction medium. mdpi.com |

| Intramolecular Heterocyclization | Benzotriazines | Solvent (THF, CH₂Cl₂, Toluene), Temperature (0 °C vs. rt) | THF provides the best yields. Lower temperatures (0 °C) are optimal for the reaction. nih.gov |

Role in Advanced Organic Synthesis and Material Precursors

Incorporation into Complex Molecular Architectures

The reactivity of the primary aniline (B41778) group is central to the incorporation of this compound into larger, more complex molecular frameworks, including key heterocyclic structures found in medicinal chemistry and materials science.

The anilinopyrimidine scaffold is a core component of many biologically active compounds. The primary amine of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine allows for its direct integration into this framework through established synthetic methodologies. One common approach is the nucleophilic aromatic substitution reaction with a suitable chloropyrimidine derivative. For instance, reaction with 2,4-dichloropyrimidine (B19661) would likely proceed with initial substitution at the more reactive 4-position, driven by the nucleophilicity of the aniline. researchgate.netacs.orgresearchgate.net

Another powerful method for the formation of the C-N bond required for anilinopyrimidine synthesis is the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction would involve the reaction of this compound with a chloropyrimidine, offering a versatile and high-yielding route to the desired anilinopyrimidine structure. rsc.orgresearchgate.net The reaction conditions for such transformations are well-documented for a range of substituted anilines. acs.orgnih.gov

Table 1: Potential Reactions for Anilinopyrimidine Synthesis

| Reaction Type | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | This compound, 2,4-Dichloropyrimidine | Polar solvent, heat | 4-(2-(2-Pyrrolidin-1-yl-ethoxy)phenylamino)-2-chloropyrimidine |

While the classical synthesis of benzotriazines involves the cyclization of ortho-phenylenediamines, alternative methods exist that could potentially utilize this compound as a precursor. One such pathway involves the diazotization of the aniline followed by an intramolecular cyclization. researchgate.net This would, however, require prior modification of the starting material to introduce a suitable group for ring closure.

A more plausible, albeit multi-step, approach would be the conversion of the aniline to a 2-nitroaniline (B44862) derivative. Subsequent reduction of the nitro group would yield an ortho-phenylenediamine, which could then undergo standard diazotization and cyclization to form the benzotriazole (B28993) ring. tsijournals.com Alternatively, syntheses of benzotriazine N-oxides from 2-nitroaniline precursors have been reported, offering another potential route. mdpi.com

The tetrahydroisoquinoline core is a prominent feature in many natural products and pharmaceuticals. ub.eduthieme.de While the direct application of this compound in a Pictet-Spengler reaction is not feasible, it can serve as a precursor for syntheses via the Bischler-Napieralski or Pictet-Gams reactions. organic-chemistry.orgwikipedia.orgnrochemistry.com

The Bischler-Napieralski reaction would necessitate the conversion of the starting aniline into a β-phenylethylamine derivative. This could be achieved through a sequence of reactions, for example, by diazotization to form a phenol (B47542), followed by etherification and subsequent elaboration to the phenethylamine. Acylation of this intermediate, followed by cyclization using a dehydrating agent like phosphorus oxychloride, would yield a dihydroisoquinoline, which can be reduced to the target tetrahydroisoquinoline. nrochemistry.comnih.gov The electron-donating character of the ortho-ether substituent would be expected to facilitate the electrophilic aromatic substitution required for the cyclization step. nrochemistry.com

Table 2: Hypothetical Synthesis of a Tetrahydroisoquinoline Derivative

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Conversion of aniline to a β-phenylethylamine derivative | N-(2-(2-(2-Pyrrolidin-1-yl-ethoxy)phenyl)ethyl)acetamide |

| 2 | Bischler-Napieralski Cyclization | 8-(2-(Pyrrolidin-1-yl-ethoxy))-3,4-dihydroisoquinoline derivative |

Application as a Ligand in Transition Metal-Catalyzed Processes

The molecular structure of this compound contains multiple potential donor atoms—the primary amine nitrogen, the ether oxygen, and the tertiary amine nitrogen of the pyrrolidine (B122466) ring. This arrangement suggests its potential to act as a multidentate ligand in transition metal complexes. Specifically, it could function as an N,N,O-tridentate ligand, forming stable chelate rings with a metal center.

The combination of a soft aniline nitrogen donor with harder ether oxygen and aliphatic amine donors could lead to interesting coordination properties and catalytic activities. Palladium complexes, in particular, are of great interest due to their extensive use in cross-coupling reactions. vt.edursc.org The formation of palladium(II) complexes with various amine and amino acid ligands is well-established. vt.edursc.org It is conceivable that this compound could form stable square planar or other geometrically favorable complexes with palladium, which could then be explored for their catalytic efficacy in reactions such as Heck, Suzuki, or Buchwald-Hartwig aminations.

Precursor for Advanced Chemical Probes and Tools

Fluorescent chemical probes are indispensable tools in chemical biology for the detection and imaging of various analytes and biological processes. Anilines are frequently used as starting materials for the synthesis of such probes due to the reactivity of the amino group, which allows for the straightforward attachment of a fluorophore.

A common strategy for the development of fluorescent probes from primary amines is their reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.govnih.govarkat-usa.org The reaction of this compound with NBD-Cl would result in a new NBD-adduct. The resulting probe's photophysical properties, such as its absorption and emission wavelengths, would be influenced by the electronic nature of the substituted aniline. The presence of the pyrrolidin-1-ylethoxy group could also impact the probe's solubility, cellular uptake, and localization, making it a potentially useful scaffold for developing probes with tailored properties for specific bioimaging applications. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

The definitive structure of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine would be established using a combination of spectroscopic methods, each providing unique and complementary information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. Based on the structure, the following proton signals would be anticipated:

Aromatic Protons: Four distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the four protons on the disubstituted benzene (B151609) ring. The ortho, meta, and para coupling patterns would help confirm the 1,2-substitution pattern.

Amine Protons: A broad singlet corresponding to the two protons of the primary amine (-NH₂) group. Its chemical shift would be variable depending on the solvent and concentration.

Ethoxy Protons: Two signals, each integrating to two protons, appearing as triplets due to coupling with each other. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be expected downfield from the protons on the carbon adjacent to the pyrrolidine (B122466) nitrogen (-N-CH₂-).

Pyrrolidine Protons: Two sets of signals for the pyrrolidine ring protons. The four protons on the carbons adjacent to the nitrogen (-N-CH₂-) would likely appear as a multiplet, as would the four protons on the other two carbons of the ring (-CH₂-CH₂-).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons: Six signals would be expected for the benzene ring carbons. The carbon atom attached to the oxygen (C-O) and the carbon atom attached to the amine group (C-N) would have characteristic chemical shifts.

Aliphatic Carbons: Four signals would correspond to the four distinct carbon environments in the ethoxy and pyrrolidine portions of the molecule. The chemical shifts would be indicative of their proximity to the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 | Two distinct bands, characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3000-3100 | Absorption bands for C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Absorptions for the C-H bonds of the ethoxy and pyrrolidine groups. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands indicating the presence of the benzene ring. |

| C-N Stretch (Amine) | 1250-1350 | Stretching vibration of the aromatic carbon to nitrogen bond. |

| C-O Stretch (Ether) | 1000-1300 | A strong band corresponding to the C-O-C ether linkage. |

Mass Spectrometry (MS, LC-MS, GC-MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of the molecular ion would confirm the elemental composition. Common fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of the pyrrolidine ring, providing further structural confirmation. Techniques like Electrospray Ionization (ESI-MS) would be suitable for this compound due to the presence of the basic amine groups, which are readily protonated.

Purity Assessment and Separation Methods

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile organic compounds. A typical reverse-phase HPLC method for this compound would likely utilize:

Stationary Phase: A C18 or C8 silica-based column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. The basic nature of the compound might necessitate the use of a buffer to ensure good peak shape.

Detection: UV detection, likely at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm).

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable compounds. The suitability of GC for this compound would depend on its volatility and thermal stability. Derivatization of the primary amine group might be necessary to improve its chromatographic properties and prevent peak tailing. A typical GC method would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Carrier Gas: An inert gas such as helium or nitrogen.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a powerful and efficient analytical technique for the separation of ionic species. The principle of CZE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a buffer solution. The separation is governed by the charge-to-mass ratio of the molecules, offering high resolution and rapid analysis times with minimal sample and reagent consumption. nih.gov

For a compound such as this compound, which contains a basic pyrrolidine nitrogen and an aromatic amine group, CZE is a highly applicable technique for purity assessment and quantification. In an acidic buffer, these nitrogen atoms would be protonated, rendering the molecule cationic and thus amenable to separation via CZE. The separation mechanism relies on differences in electrophoretic mobility, which is influenced by the charge and size of the molecule. sciex.com

A general approach to CZE analysis for a compound like this compound would involve the following considerations:

Buffer System : An acidic buffer (e.g., phosphate (B84403) or acetate) would be chosen to ensure the analyte is in its cationic form. The pH of the buffer is a critical parameter that affects the charge of the analyte and the electroosmotic flow (EOF), thereby influencing resolution and analysis time.

Applied Voltage : A high voltage is applied across the capillary to drive the separation. The magnitude and polarity of the voltage are optimized to achieve efficient separation within a reasonable timeframe. mdpi.com

Detection : UV-Vis detection is commonly employed with CZE. The aromatic phenylamine moiety in the compound would allow for direct UV detection at an appropriate wavelength. mdpi.com

The data table below illustrates typical parameters that would be defined in a CZE method for a small organic molecule like this compound. It is important to note that these are representative values, and specific experimental conditions would require empirical optimization.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 40-60 cm total length | Provides the separation channel. Inner diameter affects sample loading and heat dissipation. |

| Background Electrolyte (BGE) | 20-50 mM Phosphate buffer, pH 2.5-4.5 | Maintains pH, ensures analyte is charged, and conducts current. |

| Applied Voltage | 15-25 kV | Drives the electrophoretic and electroosmotic flow for separation. |

| Temperature | 25 °C | Controls viscosity of the BGE and influences migration times; requires thermostatting for reproducibility. |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a precise volume of sample into the capillary. |

| Detection | UV absorbance at ~214 nm or ~254 nm | Quantifies the analyte as it passes the detector window. |

X-ray Crystallography for Definitive Structural Determination (of the compound or its derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. researchgate.net This provides definitive proof of the molecular structure.

A comprehensive search of scientific literature and crystallographic databases did not yield any published reports on the single-crystal X-ray structure of this compound or its immediate derivatives. Consequently, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this specific compound.

The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and rate-limiting step. nih.gov Had such a crystal been available and analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical data table below. This table illustrates the type of information that a crystallographic study would provide.

| Crystallographic Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the molecule (e.g., C12H18N2O). |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

While data for the target compound is unavailable, X-ray crystallography remains the gold standard for absolute structure confirmation in chemical and pharmaceutical research.

Computational Chemistry and Theoretical Studies on Pyrrolidinylethoxy Phenylamines

Molecular Geometry and Conformational Analysis

The molecular geometry and conformational analysis of a compound are fundamental to understanding its physical and chemical behavior. Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable three-dimensional structures and to explore the potential energy surface of different conformers. researchgate.net For 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine, such an analysis would involve the investigation of the rotational barriers around the flexible ether linkage and the puckering of the pyrrolidine (B122466) ring.

A systematic conformational search would typically identify various low-energy conformers. researchgate.net The relative energies of these conformers could then be calculated to determine their population distribution at a given temperature. researchgate.net However, specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for the stable conformers of this compound are not present in the current body of scientific literature. While general principles of conformational analysis for similar structures are well-established, specific data for this molecule is lacking. researchgate.netnih.gov

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Boltzmann Population (%) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is illustrative of the type of data that would be generated from a conformational analysis; however, no such data has been published for this compound.

Electronic Structure and Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are essential for elucidating the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to compute a wide range of electronic descriptors. researchgate.netnih.govbanglajol.info These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.netbanglajol.info

For this compound, such calculations would help in understanding its electronic nature, including the electron-donating or -withdrawing character of its substituent groups. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Despite the power of these methods, there are no specific published studies that report the results of DFT or ab initio calculations for this compound.

Table 2: Calculated Electronic Properties for this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data Not Available | Data Not Available |

| LUMO Energy | Data Not Available | Data Not Available |

| HOMO-LUMO Gap | Data Not Available | Data Not Available |

This table represents typical electronic properties obtained from quantum chemical calculations; however, specific values for this compound are not available in the literature.

Molecular Dynamics Simulations (if applied to conformational behavior or interactions)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.govresearchgate.net An MD simulation of this compound could reveal how the molecule explores its conformational space over time and how it interacts with its environment.

These simulations are particularly useful for understanding the flexibility of the molecule and the stability of different conformations in solution. nih.govnih.gov They can also provide insights into the formation of intermolecular interactions, such as hydrogen bonds with solvent molecules. At present, there are no published molecular dynamics simulations specifically focused on this compound.

Ligand-Target Interaction Modeling (from a chemical binding perspective, e.g., hydrogen bonding, hydrophobic interactions, specific chemical motifs for binding)

Understanding how a molecule interacts with a biological target is a cornerstone of drug discovery and molecular biology. plos.orgnih.govnih.gov Ligand-target interaction modeling, often through molecular docking studies, can predict the binding mode and affinity of a ligand to a protein's active site. nih.govresearchgate.net These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.orgnih.gov

For this compound, such modeling could be used to screen for potential biological targets and to understand the structural basis for its activity. This would involve identifying potential hydrogen bond donors and acceptors, as well as hydrophobic regions of the molecule that could contribute to binding. plos.orgnih.gov However, a review of the literature indicates a lack of specific ligand-target interaction modeling studies for this compound.

Table 3: Predicted Ligand-Target Interactions for this compound

| Interaction Type | Potential Functional Groups Involved |

|---|---|

| Hydrogen Bond Donors | Amine (NH2) group |

| Hydrogen Bond Acceptors | Amine (NH2) group, Ether oxygen, Pyrrolidine nitrogen |

This table outlines the potential interaction motifs of the molecule based on its structure; however, specific computational studies confirming these interactions with any biological target are not available.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Chemical Scope

The synthetic utility of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine primarily lies in its bifunctional nature. The presence of a primary aromatic amine and a tertiary amine within the pyrrolidine (B122466) ring, connected by a flexible ether linkage, allows for a multitude of chemical transformations. The aniline (B41778) moiety serves as a potent nucleophile and a precursor for diazotization reactions, enabling the introduction of a wide range of substituents on the aromatic ring. Furthermore, the ortho-positioning of the ethoxy side chain can influence the regioselectivity of these reactions through steric and electronic effects.

The primary synthetic routes to this compound involve the etherification of 2-aminophenol (B121084) with a suitable pyrrolidine-containing electrophile, such as 1-(2-chloroethyl)pyrrolidine (B1346828). This reaction can be achieved through classical methods like the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution.

Table 1: Common Reagents in the Synthesis of this compound

| Reagent Name | Role in Synthesis |

| 2-Aminophenol | Starting material providing the aniline core |

| 1-(2-Chloroethyl)pyrrolidine | Electrophile for etherification |

| Sodium hydride (NaH) | Strong base for deprotonation |

| Potassium carbonate (K2CO3) | Mild base for deprotonation |

| Dimethylformamide (DMF) | Polar aprotic solvent |

Emerging Research Avenues in Chemical Derivatization

Current research efforts are increasingly focused on leveraging the unique structural features of this compound to create novel and complex molecular architectures. Emerging avenues in its chemical derivatization include:

Cyclization Reactions: The ortho-disposed amino and ethoxy groups provide an ideal template for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of benzoxazines and other related fused-ring systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Metal-Catalyzed Cross-Coupling Reactions: The aniline moiety can be readily transformed into a variety of functional groups using modern cross-coupling methodologies. For instance, conversion of the amino group to a halide or triflate would enable Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents.

Multicomponent Reactions: The reactivity of the primary amine makes this compound an excellent candidate for multicomponent reactions. These one-pot transformations can rapidly generate molecular complexity and provide access to large libraries of compounds for high-throughput screening.

Prospects for Novel Chemical Applications and Methodological Innovations

The future of this compound in chemical research appears promising, with potential applications extending beyond its current role as a synthetic intermediate.

Development of Novel Catalysts: The presence of multiple nitrogen atoms suggests that derivatives of this compound could serve as ligands for transition metal catalysts. The design of chiral ligands based on this scaffold could lead to new asymmetric catalytic transformations.

Functional Materials: The aromatic and heterocyclic components of the molecule could be exploited in the development of novel organic materials with interesting photophysical or electronic properties. Polymerization or incorporation into larger conjugated systems could yield materials for applications in organic electronics.

Bioconjugation: The primary amine provides a handle for conjugation to biomolecules, such as proteins or nucleic acids. This could enable the development of targeted drug delivery systems or molecular probes for biological imaging.

Methodological innovations in the synthesis of this compound and its derivatives are also anticipated. The development of more efficient and environmentally benign synthetic routes, such as flow chemistry or biocatalytic methods, would enhance its accessibility and utility. Furthermore, computational studies could provide deeper insights into its conformational preferences and reactivity, guiding the rational design of new derivatives with desired properties.

Q & A

Q. What are the established synthetic routes for preparing 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine, and what analytical techniques are critical for verifying its purity and structure?

Methodological Answer:

- Synthesis : A common route involves palladium-catalyzed coupling reactions. For example, 4-[2-pyrrolidin-1-yl-ethoxy]phenylamine can be synthesized via condensation with aryl halides using Pd₂(dba)₃ and Xantphos as ligands in refluxing dioxane .

- Characterization :

- Purity : High-performance liquid chromatography (HPLC) with UV detection.

- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify pyrrolidine and ethoxy-phenylamine linkages.

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C₁₄H₁₅NO₂, MW 229.28 as per a related analog in ).

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Standardized Protocols : Use inert atmospheres (argon/nitrogen) and rigorously dried solvents to minimize side reactions.

- Reaction Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation.

- Crystallization/Purification : Column chromatography with silica gel or preparative HPLC, as impurities in phenylamine derivatives can skew biological assay results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives, particularly in kinase inhibition studies?

Methodological Answer:

- Metabolite Profiling : For kinase inhibitors like TG100435 (a derivative), analyze major metabolites (e.g., TG100855, an N-oxide metabolite) using LC-MS to assess their contribution to observed activity .

- Comparative Assays : Use isogenic cell lines (wild-type vs. kinase-deficient) to isolate target-specific effects.

- Data Normalization : Account for batch-to-batch variability in compound purity by including internal controls (e.g., reference inhibitors) in enzymatic assays.

Q. What methodological approaches are recommended for investigating the role of phenylamine moieties in catalytic CO₂ conversion systems?

Methodological Answer:

- Surface Analysis : X-ray photoelectron spectroscopy (XPS) to quantify nitrogen content in catalysts, as phenylamine groups enhance CO₂ adsorption (e.g., PdAg nanoparticles with phenylamine-functionalized supports in ).

- Kinetic Studies : Measure turnover frequency (TOF) under varying bicarbonate concentrations to establish reaction order.

- Computational Modeling : Density functional theory (DFT) to simulate CO₂ binding energies at nitrogen-active sites .

Q. How should computational models be designed to predict electronic effects of substituents on phenylamine linkages in ligand-receptor interactions?

Methodological Answer:

- Parameterization : Include Hammett constants (σ) for substituents (e.g., electron-withdrawing groups on pyridine/phenyl rings) to model electronic effects on ligand conformation .

- Docking Simulations : Use software like AutoDock Vina with receptor crystal structures (e.g., Src kinase for TG100435 analogs) to prioritize substituents for synthesis .

- Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.